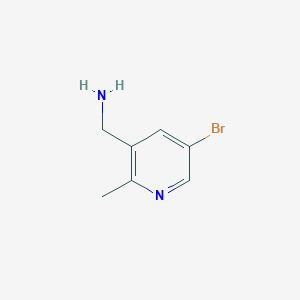

3-(Aminomethyl)-5-bromo-2-methylpyridine

Description

Properties

IUPAC Name |

(5-bromo-2-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,3,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTSJJRCDJTGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

3-(Aminomethyl)-5-bromo-2-methylpyridine is used in scientific research across various disciplines.

Chemistry It serves as an intermediate in synthesizing complex organic molecules, such as pharmaceuticals and agrochemicals.

Biology It is used in studying enzyme inhibitors and receptor ligands.

Medicine It is investigated for potential use in drug development, particularly in designing novel therapeutic agents.

Industry It is utilized in producing specialty chemicals and materials.

Applications in Medicinal Chemistry

Given its biological activity, this compound has potential applications in:

Drug Development It can be used as a lead compound for developing new therapeutics targeting cancer and neurodegenerative diseases.

Chemical Synthesis It serves as a building block for synthesizing more complex organic molecules because of its unique chemical properties.

Chemical Reactions

This compound undergoes various chemical reactions:

Substitution Reactions The bromine atom can be substituted with nucleophiles like amines, thiols, or alkoxides.

- Reagents and Conditions Sodium amide or potassium tert-butoxide in polar aprotic solvents can be used.

- Major Products Formed This results in the formation of various substituted pyridines.

Oxidation and Reduction The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.

- Oxidation Reagents Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

- Reduction Reagents Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

- Major Products This leads to the formation of imines or nitriles through oxidation and primary amines through reduction.

Coupling Reactions The compound can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex structures.

Synthesis of Pyridine Derivatives via Suzuki Cross-Coupling

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights key structural variations, molecular formulas, and properties of analogous pyridine derivatives:

Reactivity and Functional Group Analysis

- Aminomethyl vs. Amino Groups: The aminomethyl group in this compound provides a flexible spacer for hydrogen bonding and metal coordination, unlike the rigid amino (-NH₂) group in 3-Amino-2-bromo-5-methylpyridine .

- Bromine Position: Bromine at position 5 (as in the target compound) enhances electrophilic substitution reactivity compared to bromine at position 2 (e.g., 3-Amino-2-bromo-5-methylpyridine) .

- Hydroxyl vs. Methoxy Groups: 2-Amino-5-bromo-3-hydroxypyridine’s hydroxyl group increases solubility in polar solvents, while 5-Bromo-2-methoxy-3-methylpyridine’s methoxy group improves stability under acidic conditions .

Preparation Methods

Conventional Bromination

- Reagents and Conditions: 2-methylpyridine is treated with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.

- Outcome: Bromination occurs at the 5-position of the pyridine ring to give 5-bromo-2-methylpyridine.

- Challenges: Bromination can lead to mixtures of regioisomers (3-bromo and 5-bromo), complicating purification. The use of aluminum chloride as a catalyst has drawbacks such as high consumption and poor catalytic efficiency, leading to low yields and multiple by-products.

Improved Industrial Method via Multi-step Synthesis

A more refined industrial approach to obtain 5-bromo-2-methylpyridine (or its regioisomer 3-bromo derivative) involves the following:

- Step 1: Condensation of diethyl malonate with 2-chloro-3-nitropyridine in the presence of a basic metal (e.g., sodium or potassium) in toluene, followed by acidic decarboxylation to yield 2-methyl-3-nitropyridine.

- Step 2: Catalytic hydrogenation of 2-methyl-3-nitropyridine using Pd/C in methanol under mild conditions (20–40 °C, 0.5 MPa H2) to produce 2-methyl-3-aminopyridine.

- Step 3: Diazotization of 2-methyl-3-aminopyridine with bromine and sodium nitrite at low temperatures (-10 to 0 °C), followed by pH adjustment and extraction to afford 2-methyl-3-bromopyridine.

This method provides high regioselectivity, high yield (up to 95%), and is suitable for scale-up industrial production due to mild conditions and simple post-processing.

Aminomethylation to Introduce the Aminomethyl Group

The aminomethyl group at the 3-position (relative to the methyl group at position 2 and bromine at position 5) is typically introduced by:

- Reaction of the brominated intermediate (5-bromo-2-methylpyridine) with formaldehyde and ammonia or ammonium salts.

- This step proceeds via nucleophilic substitution or Mannich-type reaction, where the aminomethyl moiety is installed at the 3-position.

Detailed Industrial Preparation Route

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Condensation and Decarboxylation | Diethyl malonate + Na or K metal, toluene, 90–120 °C, acidic work-up | 92–95% | Produces 2-methyl-3-nitropyridine |

| 2 | Catalytic Hydrogenation | Pd/C catalyst, methanol solvent, 20–40 °C, 0.5 MPa H2, 15 h | 94–97% | Produces 2-methyl-3-aminopyridine |

| 3 | Diazotization and Bromination | 48% HBr, bromine addition at -10 to 0 °C, sodium nitrite addition, pH adjustment, extraction | 95% | Produces 2-methyl-3-bromopyridine with high regioselectivity |

| 4 | Aminomethylation | Reaction of brominated intermediate with formaldehyde and ammonia | Not explicitly quantified | Introduces aminomethyl group at 3-position |

Research Findings and Advantages

- The multi-step synthesis avoids direct bromination of 2-methylpyridine, which suffers from regioselectivity issues.

- Use of diethyl malonate and 2-chloro-3-nitropyridine as starting materials allows for controlled introduction of substituents.

- Catalytic hydrogenation using Pd/C is highly efficient and mild, preventing over-reduction or side reactions.

- Diazotization-bromination sequence ensures selective substitution at the amino group position, yielding the desired bromo derivative.

- The overall process is suitable for industrial scale-up due to moderate reaction conditions, simple work-up, and high yields.

- The cost-effectiveness is enhanced by inexpensive raw materials and catalysts, as well as environmentally friendly solvents.

Summary Table of Key Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Diethyl malonate to base molar ratio | 5–6 : 1.1–1.3 | Ensures complete condensation |

| Reaction temperature (condensation) | 90–120 °C | Controlled heating for decarboxylation |

| Hydrogenation temperature | 20–40 °C | Mild conditions to avoid side reactions |

| Hydrogenation pressure | 0.5 MPa | Sufficient for catalytic reduction |

| Diazotization temperature | -10 to 0 °C | Low temperature to control reaction rate |

| Bromine equivalents | ~3 mol per mol amine | Excess to ensure complete substitution |

| Overall yield | >90% per step | High efficiency for industrial viability |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.